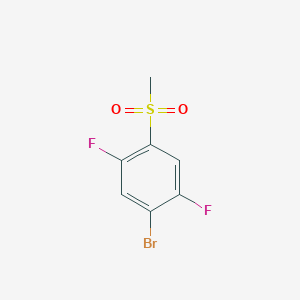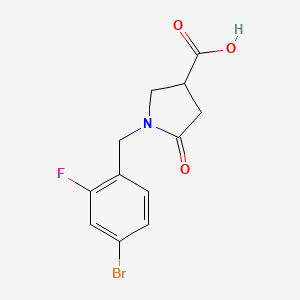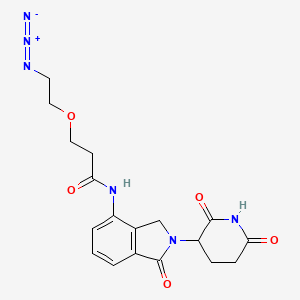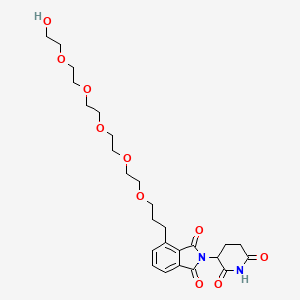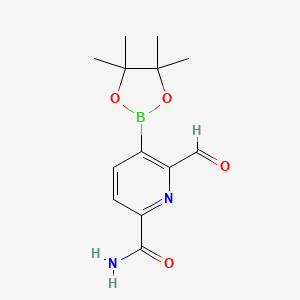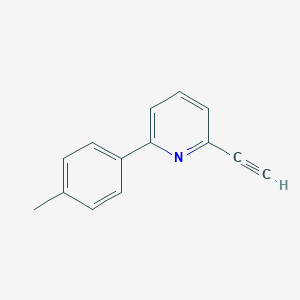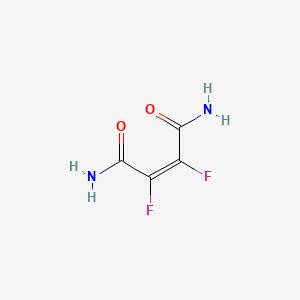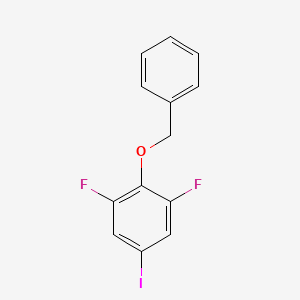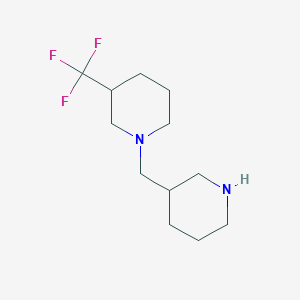
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automation: Automated systems are used to monitor and control the reaction parameters to ensure consistent product quality.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine has a wide range of scientific research applications, including:
Chemistry
Intermediate in Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of the process.
Biology
Biological Probes: It is used as a probe in biological studies to investigate the function of specific proteins or enzymes.
Drug Development: The compound is explored for its potential as a lead compound in drug development.
Medicine
Pharmaceuticals: It is used in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomarkers.
Industry
Material Science: It is used in the development of new materials with unique properties.
Agrochemicals: The compound is explored for its potential use in agrochemicals to enhance crop protection.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)piperidine: Similar structure but with the piperidinyl group at a different position.
1-(Piperidin-3-ylmethyl)-3-(difluoromethyl)piperidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
1-(Piperidin-3-ylmethyl)-3-(methyl)piperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C12H21F3N2 |
|---|---|
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
1-(piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H21F3N2/c13-12(14,15)11-4-2-6-17(9-11)8-10-3-1-5-16-7-10/h10-11,16H,1-9H2 |
Clé InChI |
ANPCMTUWTQNWNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CN2CCCC(C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



